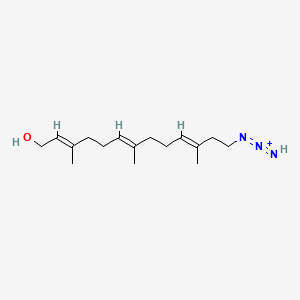

Farnesyl Alcohol Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'azoture d'alcool de farnésyle est un composé synthétique qui sert de substitut à l'alcool de farnésyle produit de manière endogène. Il est utilisé dans divers processus biologiques, en particulier dans l'étude de la farnésylation des protéines.

Applications De Recherche Scientifique

Farnesyl alcohol azide has several applications in scientific research:

Mécanisme D'action

Target of Action

Farnesyl Alcohol Azide primarily targets proteins in cells or animals . It acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to these proteins through normal biological processes .

Mode of Action

This compound interacts with its protein targets by becoming attached to them . This attachment is facilitated by the terminal azide group of the compound, which can be used in simple chemical linking reactions, known as ‘click chemistry’, to readily tag farnesylated proteins for subsequent analysis .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the process of protein farnesylation . This is a posttranslational modification involving the covalent attachment of a 15-carbon farnesyl isoprenoid through a thioether bond to a cysteine residue near the C terminus of proteins in a conserved farnesylation motif .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolic incorporation into proteins via a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins . This process is facilitated by an elegant version of the Staudinger reaction, using a biotinylated phosphine capture reagent .

Result of Action

The result of this compound’s action is the tagging of farnesylated proteins for subsequent analysis . This allows for the global profiling of farnesylated proteins by enriching farnesylated proteins and reducing the complexity of the farnesylation subproteome .

Action Environment

The action of this compound is influenced by the biological environment within cells or animals . The compound’s action, efficacy, and stability are all dependent on the normal biological processes within these environments .

Analyse Biochimique

Cellular Effects

The effects of Farnesyl Alcohol Azide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'azoture d'alcool de farnésyle peut être synthétisé par l'incorporation métabolique d'un analogue synthétique azido-farnésyle. Cela implique la dérivatisation chimiosélectives des protéines modifiées par l'azido-farnésyle en utilisant un réactif de capture de phosphine biotinylé. Cette méthode fait partie d'une technologie de marquage via substrat pour la détection et l'analyse protéomique des protéines farnésylées .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour l'azoture d'alcool de farnésyle ne soient pas largement documentées, l'approche générale implique la synthèse d'analogues azido-farnésyles suivie de leur incorporation dans des systèmes biologiques. Le processus nécessite généralement des conditions de réaction contrôlées pour assurer la stabilité et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : L'azoture d'alcool de farnésyle subit principalement des réactions de chimie click, en particulier la cycloaddition azoture-alcyne catalysée par le cuivre. Cette réaction est très efficace et sélective, formant des liaisons triazoles stables .

Réactifs et Conditions Communs :

Réactifs : Catalyseurs de cuivre (I), molécules fonctionnalisées par des alcynes.

Conditions : Température ambiante, solvants aqueux ou organiques, conditions de réaction douces.

Produits Principaux : Les principaux produits de ces réactions sont des conjugués liés au triazole, qui sont utilisés pour le marquage et l'analyse des protéines farnésylées .

4. Applications de Recherche Scientifique

L'azoture d'alcool de farnésyle a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'Action

L'azoture d'alcool de farnésyle agit en remplaçant l'alcool de farnésyle produit de manière endogène et en se fixant aux protéines par le biais de processus biologiques normaux. Le groupe azoture terminal permet un marquage ultérieur par chimie click, permettant la détection et l'analyse des protéines farnésylées. Ce processus implique la formation de liaisons triazoles stables, qui facilitent l'étude de la fonction et des interactions des protéines .

Composés Similaires :

Azoture d'alcool de géranylgéranyle : Un autre analogue isoprénoïde utilisé dans des applications similaires de chimie click.

Diphosphate d'azido-farnésyle : Utilisé pour l'étude de la prénylation des protéines et des processus connexes.

Unicité : L'azoture d'alcool de farnésyle est unique en raison de son application spécifique dans le marquage et l'analyse des protéines farnésylées. Sa capacité à former des liaisons triazoles stables par chimie click en fait un outil précieux en protéomique et dans d'autres domaines de recherche .

Comparaison Avec Des Composés Similaires

Geranylgeranyl alcohol azide: Another isoprenoid analog used in similar click chemistry applications.

Azido-farnesyl diphosphate: Used for studying protein prenylation and related processes.

Uniqueness: Farnesyl alcohol azide is unique due to its specific application in tagging and analyzing farnesylated proteins. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in proteomics and other research fields .

Propriétés

IUPAC Name |

[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGRTWLGJGRRB-MWSMLYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N3O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)